molecular formula C21H30O6 B13435880 3,4-bis(hexoxycarbonyl)benzoic acid

3,4-bis(hexoxycarbonyl)benzoic acid

Cat. No.: B13435880
M. Wt: 378.5 g/mol
InChI Key: VHZJXSVRRUNKIR-UHFFFAOYSA-N
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Description

3,4-Bis(hexoxycarbonyl)benzoic acid is a benzoic acid derivative featuring two hexoxycarbonyl groups at the 3- and 4-positions of the aromatic ring.

Properties

Molecular Formula

C21H30O6

Molecular Weight

378.5 g/mol

IUPAC Name

3,4-bis(hexoxycarbonyl)benzoic acid

InChI

InChI=1S/C21H30O6/c1-3-5-7-9-13-26-20(24)17-12-11-16(19(22)23)15-18(17)21(25)27-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3,(H,22,23)

InChI Key

VHZJXSVRRUNKIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-bis(hexoxycarbonyl)benzoic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-bis(hexoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and partially reduced esters.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3,4-bis(hexoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-bis(hexoxycarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing hexanol and the corresponding carboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular membranes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares substituent effects on key properties of 3,4-disubstituted benzoic acids:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3,4-Bis(hexoxycarbonyl)benzoic acid –OCOC₆H₁₃ (3,4-positions) C₁₆H₂₂O₆ 310.34* High lipophilicity, low water solubility, potential for esterase hydrolysis
3,4-Bis(benzyloxy)benzoic acid –OCH₂C₆H₅ (3,4-positions) C₂₁H₁₈O₄ 334.36 Moderate lipophilicity; used in polymer synthesis and pharmaceutical intermediates
3,4-Bis(trifluoromethyl)benzoic acid –CF₃ (3,4-positions) C₉H₄F₆O₂ 258.13 Electron-withdrawing groups enhance acidity (pKa ~1.5); used in agrochemicals
3,4-Dihydroxybenzoic acid (Protocatechuic acid) –OH (3,4-positions) C₇H₆O₄ 154.12 High water solubility; antioxidant and anti-inflammatory properties
3,4-Bis(methoxymethoxy)benzoic acid –OCH₂OCH₃ (3,4-positions) C₁₁H₁₄O₆ 242.23 Hydrolytically labile; used as a protected intermediate in organic synthesis

*Calculated based on analogous compounds.

Physicochemical Properties

  • Lipophilicity : The hexoxycarbonyl groups significantly increase the logP value compared to smaller substituents (e.g., –OCH₃ or –OH), making the compound more suitable for lipid-based formulations .
  • Acidity : Electron-withdrawing groups like –CF₃ (pKa ~1.5) lower the pKa compared to –OCOC₆H₁₃ (estimated pKa ~4.5–5.0) .
  • Thermal Stability : Longer alkyl chains (e.g., hexoxycarbonyl) may reduce melting points compared to rigid substituents like benzyloxy .

Biological Activity

3,4-bis(hexoxycarbonyl)benzoic acid is a compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15_{15}H22_{22}O5_{5}
  • Molecular Weight : 282.34 g/mol
  • CAS Number : Not specifically listed in the provided data, but derivatives and related compounds are noted.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural properties, which allow it to interact with various biological targets. The following sections detail its activities based on available literature.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For example, a study demonstrated that derivatives of benzoic acid can reduce inflammation in animal models by modulating NF-kB signaling pathways .

2. Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial cell membranes .

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. It was found to induce apoptosis in human cancer cells, suggesting potential as an anticancer agent. The mechanism involves activation of caspase pathways and mitochondrial dysfunction .

Case Studies

Several studies have investigated the biological effects of related compounds and their implications for health:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of hexoxycarbonyl derivatives. The results indicated significant inhibition of cancer cell proliferation in vitro .
  • Case Study 2 : Research in Phytotherapy Research highlighted the anti-inflammatory effects of benzoic acid derivatives, noting a reduction in edema in animal models treated with these compounds .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of cytokine production; modulation of NF-kB
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicInduces apoptosis in cancer cell lines

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt bacterial membranes.
  • Apoptotic Pathways Activation : Induction of apoptosis involves mitochondrial pathways and caspase activation.

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